![molecular formula C11H14ClN B2858721 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 2031260-91-8](/img/structure/B2858721.png)
1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride is a chemical compound with the molecular formula C11H14ClN . It is part of the bicyclo[2.1.1]hexane family, which is increasingly important in the development of bio-active compounds .
Synthesis Analysis
The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride, involves an efficient and modular approach. This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .Molecular Structure Analysis
The molecular structure of 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride is characterized by a bicyclic structure. The bicyclo[2.1.1]hexane core is a saturated structure that is increasingly being incorporated into newly developed bio-active compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride include a [2 + 2] cycloaddition, which is a type of photochemical reaction . This reaction is part of a modular sequence that provides access to various privileged bridged bicycles of pharmaceutical relevance .Physical And Chemical Properties Analysis
The molecular weight of 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride is 195.689 Da . Other physical and chemical properties such as boiling point and storage conditions are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Synthesis of Bicyclic Structures
The compound serves as a key intermediate in the synthesis of bicyclic structures that are prevalent in various bioactive compounds . Its unique bicyclic ring system is formed through an intramolecular displacement reaction, which is a pivotal step in creating complex molecular architectures found in pharmaceuticals.
Pharmaceutical Drug Development
“1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride” is increasingly incorporated as a substructure in pharmaceutical drugs . The presence of nitrogen-containing heterocycles, such as those derived from this compound, is significant in FDA-approved small-molecule drugs, with pyrrolidines being the fifth most prevalent.
Agrochemical Applications
This compound’s derivatives are also found in the agrochemical patent literature, indicating its role in the development of new agrochemical agents . The bicyclic structure can impart crucial properties to agrochemical formulations, enhancing their efficacy and stability.
Material Science
In material science, the compound can be used to create new materials with specific physical and chemical properties . Its incorporation into polymers or other materials could lead to advancements in material durability, flexibility, and other desirable traits.
Catalysis
The bicyclic structure of “1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride” can be utilized in catalysis to influence reaction pathways . Its ability to act as a ligand or a structural motif in catalysts can enhance reaction rates or selectivity.
Organic Synthesis Methodology
The compound is involved in developing new synthetic methodologies for constructing sp3-rich chemical spaces . Its use in photochemistry and [2+2] cycloaddition reactions opens up new avenues for creating diverse and complex organic molecules.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 1-Phenyl-2-azabicyclo[21It’s known that this compound is a part of the bicyclo[211]hexane family , which has been increasingly incorporated in newly developed bio-active compounds . The specific targets would depend on the particular bio-active compound that this structure is a part of.
Propiedades
IUPAC Name |
1-phenyl-2-azabicyclo[2.1.1]hexane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-10(5-3-1)11-6-9(7-11)8-12-11;/h1-5,9,12H,6-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEORNRVEBHAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride | |
CAS RN |
2031260-91-8 |
Source


|
| Record name | 1-phenyl-2-azabicyclo[2.1.1]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone](/img/structure/B2858638.png)

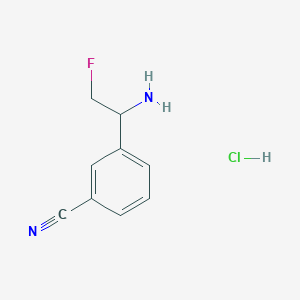
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylbenzoic acid](/img/structure/B2858643.png)
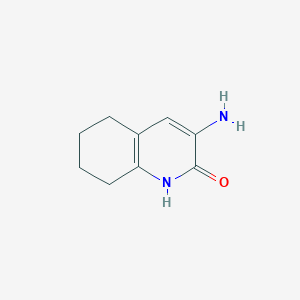
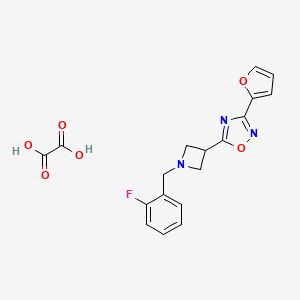
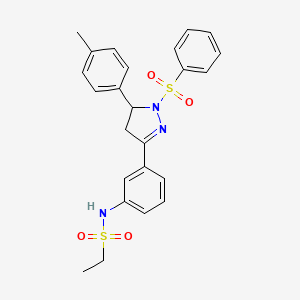
![2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858653.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

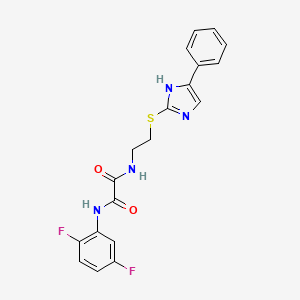
![(Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2858657.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-bromobenzyl)sulfonyl]-1H-indole](/img/structure/B2858658.png)
![N-(6-Oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)but-2-ynamide](/img/structure/B2858661.png)